N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide
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Description
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C12H10N4O3S and its molecular weight is 290.3. The purity is usually 95%.
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Biological Activity
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide is a complex organic compound that incorporates multiple heterocyclic structures, specifically an isoxazole and an oxadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial research. This article reviews its biological activity based on diverse sources, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as:
Property | Value |
---|---|
Molecular Formula | C15H14N4O3 |
Molecular Weight | 298.302 g/mol |
Purity | ~95% |
The structure features a thiophene ring linked to an oxadiazole moiety through a methyl group, which is further attached to a 5-methylisoxazole. This unique combination of functional groups enhances its potential for biological interactions.
Anticancer Properties
Research indicates that compounds containing oxadiazole and isoxazole rings exhibit promising anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). In particular:
- Cytotoxicity : Some derivatives have shown IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation. For example, certain oxadiazole derivatives exhibited IC50 values as low as 0.65 µM against MCF-7 cells .
- Mechanism of Action : Flow cytometry assays have revealed that these compounds can induce apoptosis in cancer cells. Mechanistic studies suggest that they may activate apoptotic pathways through increased expression of p53 and cleavage of caspase-3 .
Antimicrobial Activity
The compound's structural characteristics also suggest potential antimicrobial properties. Studies on similar oxadiazole derivatives indicate enhanced activity against gram-positive bacteria compared to gram-negative strains. The presence of the isoxazole moiety may contribute to improved lipophilicity, facilitating cellular uptake and target site accessibility .
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 0.65 | Apoptosis induction |
HCT-116 | 2.41 | Inhibition of TS |
This study highlighted the compound's ability to significantly inhibit cell growth in a dose-dependent manner.
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives similar to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene were tested against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 128 µg/mL |
These results suggest that modifications to the compound could yield derivatives with enhanced antimicrobial efficacy.
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-7-4-9(15-18-7)11-14-10(19-16-11)5-13-12(17)8-2-3-20-6-8/h2-4,6H,5H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVPCDLCMUSGDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.